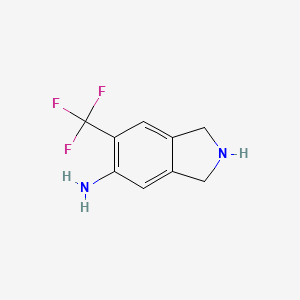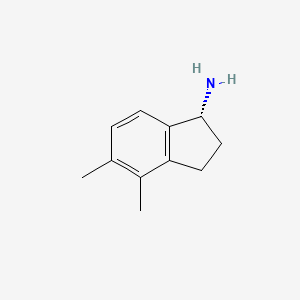![molecular formula C9H5F3N2O2 B12963874 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a compound that belongs to the class of trifluoromethyl-substituted heterocycles. These compounds are known for their unique chemical properties and biological activities. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity and stability of the compound. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. One common method involves the construction of the pyridine ring from a trifluoromethyl-containing building block. Another method is the direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved through a multi-step process that involves the use of various reagents and catalysts. For example, a typical procedure might involve the reaction of 2,6-dichloro-4-trifluoromethylpyridine with a palladium catalyst in the presence of a base and a solvent such as ethanol .
化学反应分析
Types of Reactions
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce various substituted pyridine derivatives .
科学研究应用
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For example, the compound can inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, enzymes that are crucial for maintaining bacterial DNA integrity .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound is similar in structure but differs in the position of the carboxylic acid group.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound has a fluorine atom instead of a carboxylic acid group.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Another isomer with the trifluoromethyl group in a different position.
Uniqueness
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group in this particular position enhances its stability and reactivity compared to other isomers .
属性
分子式 |
C9H5F3N2O2 |
|---|---|
分子量 |
230.14 g/mol |
IUPAC 名称 |
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-13-7-4(5)3-6(14-7)8(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI 键 |
BIUZCHDPXCKRPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C(=C1C(F)(F)F)C=C(N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[5-(difluoromethoxy)-2-pyridinyl]-](/img/structure/B12963797.png)
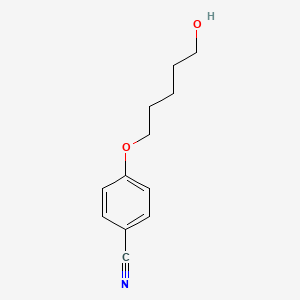
![7-Methylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12963809.png)
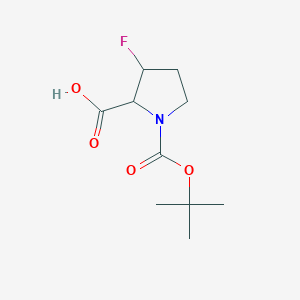
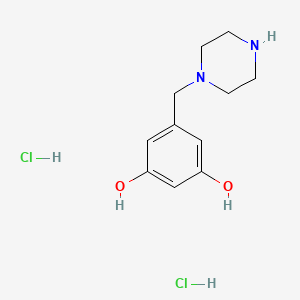
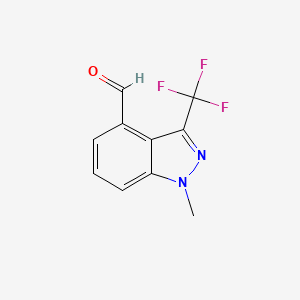
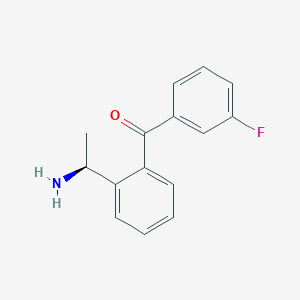


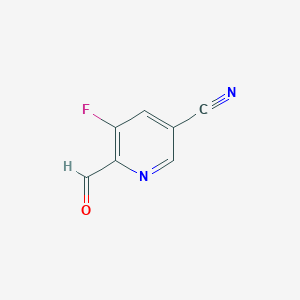
![5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B12963866.png)

